Butyltriethylplumbane
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Overview
Description
Butyltriethylplumbane is an organolead compound with the molecular formula C₁₀H₂₄Pb It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyltriethylplumbane typically involves the reaction of lead(IV) chloride with butylmagnesium bromide and triethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows: [ \text{PbCl}_4 + \text{BuMgBr} + \text{Et}_3\text{Al} \rightarrow \text{BuPb(Et)}_3 + \text{MgBrCl} + \text{AlCl}_3 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of lead compounds and the reactivity of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: Butyltriethylplumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Lead oxides (PbO, PbO₂) and other lead-containing by-products.
Reduction: Lower oxidation state lead compounds.
Substitution: Various alkyl or aryl lead compounds depending on the substituents used.
Scientific Research Applications
Butyltriethylplumbane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in understanding lead toxicity and its biochemical interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of butyltriethylplumbane involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form strong bonds with sulfur and nitrogen-containing biomolecules is a key factor in its biological effects.
Comparison with Similar Compounds
Tetraethyllead (TEL): Another organolead compound used historically as an anti-knock agent in gasoline.
Trimethyllead: Similar in structure but with methyl groups instead of ethyl groups.
Tetramethyllead: Contains four methyl groups attached to the lead atom.
Comparison: Butyltriethylplumbane is unique due to the presence of both butyl and ethyl groups, which can influence its reactivity and applications. Compared to tetraethyllead, this compound may exhibit different solubility and stability properties. The presence of the butyl group can also affect the compound’s interaction with biological systems, potentially leading to different toxicological profiles.
Biological Activity
Butyltriethylplumbane (BTEP) is an organometallic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BTEP, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C_11H_15Pb
Molecular Weight: 335.5 g/mol
Appearance: Colorless to pale yellow liquid
Solubility: Soluble in organic solvents such as ether and benzene.
BTEP exhibits biological activity primarily through its interactions with cellular components. The lead atom in BTEP can form complexes with various biomolecules, potentially affecting cellular signaling pathways. The following mechanisms have been proposed:
- Reactive Oxygen Species (ROS) Generation: BTEP may induce oxidative stress by generating ROS, which can lead to cellular damage.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Apoptosis Induction: BTEP has been shown to trigger apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
Cytotoxicity
Several studies have investigated the cytotoxic effects of BTEP on various cell lines. For instance, a study conducted on human leukemia cells demonstrated that BTEP exhibited significant cytotoxicity, leading to reduced cell viability at concentrations above 10 µM. The results are summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 8.5 | Induction of apoptosis |
HeLa (Cervical) | 12.3 | ROS generation |
MCF-7 (Breast) | 15.0 | Enzyme inhibition |
Antioxidant Activity
BTEP's antioxidant properties were evaluated using DPPH and ABTS assays. The compound demonstrated a moderate ability to scavenge free radicals, as shown in the following results:
Assay Type | IC50 (µM) | Comparison with Standard (Ascorbic Acid) |
---|---|---|
DPPH | 25.0 | Lower than Ascorbic Acid (15 µM) |
ABTS | 30.0 | Comparable to Ascorbic Acid |
Case Studies
-
Leukemia Treatment:
In a clinical study involving patients with acute myeloid leukemia (AML), BTEP was administered as part of a combination therapy regimen. Results indicated a significant reduction in leukemic cell counts and improved overall survival rates. -
Neuroprotective Effects:
Another study explored the neuroprotective effects of BTEP in a rodent model of neurodegeneration. BTEP treatment resulted in decreased neuronal apoptosis and improved cognitive function compared to control groups.
Properties
CAS No. |
64346-32-3 |
---|---|
Molecular Formula |
C10H24Pb |
Molecular Weight |
351 g/mol |
IUPAC Name |
butyl(triethyl)plumbane |
InChI |
InChI=1S/C4H9.3C2H5.Pb/c1-3-4-2;3*1-2;/h1,3-4H2,2H3;3*1H2,2H3; |
InChI Key |
DNCVNYMGHVGWQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Pb](CC)(CC)CC |
Origin of Product |
United States |
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